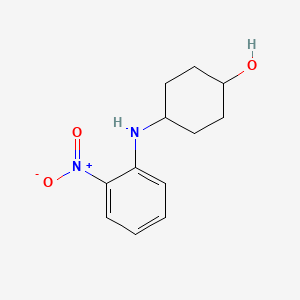
(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol: is an organic compound characterized by the presence of a cyclohexanol ring substituted with a 2-nitrophenylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 2-nitroaniline.
Reductive Amination: Cyclohexanone undergoes reductive amination with 2-nitroaniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Reduction: The nitro group in (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Reduction: (1R,4R)-4-((2-Aminophenyl)amino)cyclohexanol.
Oxidation: (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanone.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry:
Catalysis: (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of nitroaromatic compounds with biological systems.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
Molecular Targets and Pathways: The mechanism of action of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
(1R,4R)-4-((2-Aminophenyl)amino)cyclohexanol: Similar structure but with an amino group instead of a nitro group.
(1R,4R)-4-((2-Methylphenyl)amino)cyclohexanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
Nitro Group: The presence of the nitro group in (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol imparts unique reactivity and potential biological activity compared to its analogs.
Stereochemistry: The specific (1R,4R) configuration may result in different biological and chemical properties compared to other stereoisomers.
特性
IUPAC Name |
4-(2-nitroanilino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-4,9-10,13,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGDKTBKAXHVCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC=CC=C2[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655383 |
Source


|
| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233954-85-2 |
Source


|
| Record name | 4-(2-Nitroanilino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

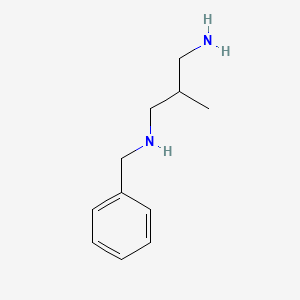

![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)

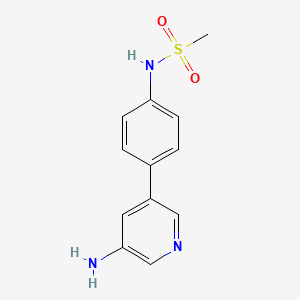
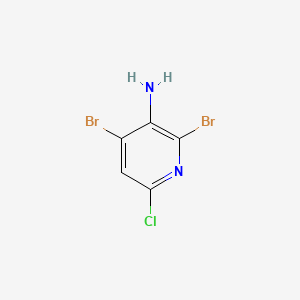
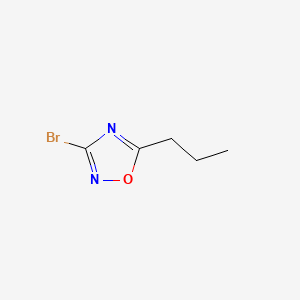
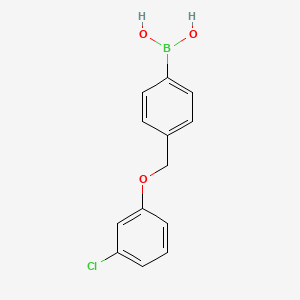
![2-[5-(3,5-Dimethyl-phenyl)-[1,3,4]oxadiazol-2-yl]-ethylamine](/img/new.no-structure.jpg)
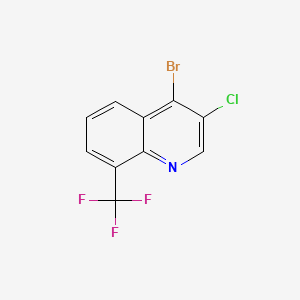
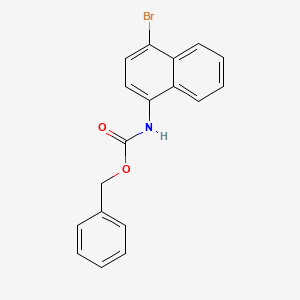
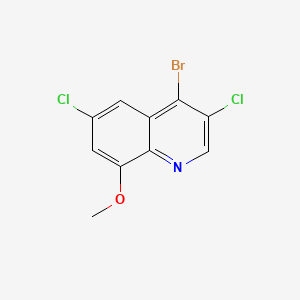
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde](/img/structure/B577826.png)
